molecular formula C18H15NO3 B14003351 1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- CAS No. 80839-25-4

1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-

Cat. No.: B14003351
CAS No.: 80839-25-4
M. Wt: 293.3 g/mol
InChI Key: CUDXSMPDYXALPD-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- is a complex organic compound with a unique structure that combines an indene core with a phenylmethylene group and a hydroxyethylamino substituent

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity .

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for cycloaddition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- include:

The uniqueness of 1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

80839-25-4

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

3-hydroxy-2-[N-(2-hydroxyethyl)-C-phenylcarbonimidoyl]inden-1-one

InChI

InChI=1S/C18H15NO3/c20-11-10-19-16(12-6-2-1-3-7-12)15-17(21)13-8-4-5-9-14(13)18(15)22/h1-9,20-21H,10-11H2

InChI Key

CUDXSMPDYXALPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCO)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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